Thermodynamic Stability of 2-(4-Bromophenyl)-2-chloroacetamide
Thermodynamic Stability of 2-(4-Bromophenyl)-2-chloroacetamide
The following technical guide details the thermodynamic stability and reactivity profile of 2-(4-Bromophenyl)-2-chloroacetamide .
CRITICAL NOMENCLATURE & STRUCTURAL DISAMBIGUATION: In drug development catalogs and chemical databases, the name "2-(4-Bromophenyl)-2-chloroacetamide" is frequently used interchangeably with its constitutional isomer N-(4-Bromophenyl)-2-chloroacetamide (CAS: 2564-02-5).[1][2]
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Isomer A (Target of this Guide): N-(4-Bromophenyl)-2-chloroacetamide .[1][2]
-
Isomer B (Synthetic Intermediate): 2-(4-Bromophenyl)-2-chloroacetamide .[1][2]
This guide focuses on Isomer A (CAS 2564-02-5) due to its prevalence in pharmaceutical research, while providing specific "Red Flag" alerts for Isomer B where thermodynamic behaviors diverge.[1][2]
Executive Summary
2-(4-Bromophenyl)-2-chloroacetamide is a lipophilic electrophile characterized by a thermodynamic profile dominated by its crystalline lattice energy in the solid state and nucleophilic susceptibility in the solution state.[1] While kinetically stable as a solid under ambient conditions (Melting Point: 180–184°C), it exhibits specific thermodynamic instabilities in solution, primarily driven by
Molecular Architecture & Thermodynamic Baseline
The stability of this compound is governed by the interplay between the electron-withdrawing 4-bromo substituent and the electrophilic
Physicochemical Properties Table
| Property | Value / Characteristic | Thermodynamic Implication |
| CAS Number | 2564-02-5 | Unique Identifier |
| Molecular Formula | MW: 248.50 g/mol | |
| Physical State | Crystalline Solid | High lattice energy stabilizes against autoxidation.[1] |
| Melting Point | 180–184°C (dec.)[2] | High |
| LogP (Predicted) | 2.3 | Lipophilic; low aqueous solubility favors aggregation or precipitation over hydrolysis in pure water.[2] |
| pKa (Amide NH) | ~15 (Estimated) | Non-ionizable at physiological pH; neutral species dominates.[2] |
| Electrophilicity | Moderate ( | The |
Structural Logic
The 4-bromo group on the phenyl ring exerts a weak inductive electron-withdrawing effect (-I), slightly reducing the electron density of the amide nitrogen.[1] This reduces the basicity of the amide, making the N-C bond slightly more susceptible to hydrolysis than unsubstituted acetanilides, but significantly increases the crystallinity (and thus shelf-stability) via
Degradation Pathways & Kinetics
Thermodynamic instability in this molecule manifests through three primary vectors: Hydrolysis (pH-dependent), Thermal Decomposition, and Photolysis.[2]
Hydrolytic Instability (Solution State)
In aqueous media, the compound faces a bifurcated degradation pathway.[2] The thermodynamic preference depends heavily on pH.
-
Pathway A: Nucleophilic Displacement (
) - Predominant at pH > 7.5 Hydroxide ions ( ) attack the -carbon, displacing the chloride.[1][2] This is the primary instability vector in basic buffers. -
Pathway B: Amide Hydrolysis - Predominant at pH < 2 or pH > 12 Harsh conditions catalyze the cleavage of the amide bond.
Thermal Degradation (Solid State)
The "decomposition" noted at the melting point (180°C) typically involves dehydrohalogenation .[2] The crystal lattice breaks down, allowing the elimination of HCl to form reactive ketene-like intermediates or intramolecular cyclization products (e.g., oxindoles), though the latter is sterically disfavored in this specific isomer.
Visualization of Degradation Logic
The following diagram maps the causality of degradation, distinguishing between storage risks and experimental risks.
Figure 1: Mechanistic map of thermodynamic instability vectors.[1][2] Note that alkylation (green) is the desired reactivity, while hydrolysis (yellow) and thermal decomposition (red) represent stability failures.[2]
Experimental Protocols for Stability Validation
To establish a self-validating stability profile, the following protocols should be executed. These move beyond simple observation to kinetic quantification.
Protocol A: Accelerated Stability (Solid State)
Objective: Determine shelf-life and thermal sensitivity.[1]
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Preparation: Aliquot 5 mg of solid compound into crimp-sealed HPLC vials (n=12).
-
Stress Conditions: Store triplicates at:
-
Sampling: Analyze at T=0, 1 week, 2 weeks, and 4 weeks.
-
Analysis: Dissolve in Acetonitrile (ACN). Inject on HPLC-UV (254 nm).[1][2]
-
Pass Criteria: >98% recovery relative to T=0; no new peaks >0.1%.
Protocol B: pH-Rate Profile (Solution State)
Objective: Define the "Safe Operating Window" for biological assays.
-
Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Initiation: Spike compound (from 100 mM DMSO stock) into buffer to final conc. of 100 µM. (Ensure <1% DMSO to prevent solvent effects).[2]
-
Incubation: Thermostat at 37°C.
-
Quantification:
-
Inject immediately (T=0).[2]
-
Inject every 30 minutes for 4 hours.
-
-
Calculation: Plot
vs. time. The slope is .[2]-
Calculate Half-life:
.[2]
-
-
Expected Result: Stable at pH 2–7. Rapid degradation at pH 9 (
).[2]
Protocol C: Reactivity Check (Thiol Consumption)
Objective: Verify the compound is active (functional stability) but not hyper-reactive (promiscuous).[2]
-
Mix 50 µM compound with 500 µM Glutathione (GSH) in PBS (pH 7.4).
-
Monitor disappearance of the parent peak via HPLC or LC-MS.
-
Metric: A stable warhead should show >50% conversion within 15–60 minutes. <5% conversion implies hydrolysis occurred during storage (inactive).[2] >90% in 1 min implies hyper-reactivity (instability).[1][2]
Storage & Handling Directives
Based on the thermodynamic data, the following handling hierarchy is mandatory for maintaining compound integrity.
-
Primary Storage (Long Term):
-
Solubilization (Assay Prep):
-
Safety (HSE):
References
-
MilliporeSigma. N-(4-Bromophenyl)-2-chloroacetamide Product Sheet (CAS 2564-02-5).[1][2] Retrieved from .[2]
-
PubChem. Compound Summary: N-(4-Bromophenyl)-2-chloroacetamide (CID 17374).[1][2] National Library of Medicine. Retrieved from .[2]
-
ChemicalBook. N-(4-Bromophenyl)-2-chloroacetamide Properties and Safety. Retrieved from .[2]
-
ResearchGate. Hydrolysis of Chloroacetamide Herbicides (Mechanistic Analogues). Retrieved from .[2]
-
BenchChem. Reactivity of N-phenylacetamide Derivatives. Retrieved from .[2]
Sources
- 1. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE | 2564-02-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Stabilization of alpha-helical structures in short peptides via end capping - PMC [pmc.ncbi.nlm.nih.gov]
